2-(5-Methylfuran-2-yl)ethanol
Overview
Description
2-(5-Methylfuran-2-yl)ethanol is an organic compound with the molecular formula C7H10O2. It is a derivative of furan, a heterocyclic aromatic compound, and features a furan ring substituted with a methyl group at the 5-position and an ethanol group at the 2-position.
Mechanism of Action
Target of Action
It’s known that this compound is used in various chemical reactions and may interact with different enzymes or receptors depending on the specific context .
Mode of Action
It’s likely that the compound interacts with its targets through chemical reactions, possibly involving the formation or breaking of bonds .
Biochemical Pathways
2-(5-Methylfuran-2-yl)ethanol is involved in several biochemical pathways. For instance, it can be produced from 5-methylfurfuryl alcohol (5-MFA) in a catalyst-free method, yielding bis(5-methylfuran-2-yl)methane (BMFM) as a biodiesel precursor . This process involves a H2O and air mediated free radical decarboxylation mechanism .
Pharmacokinetics
It’s suggested that the compound has high gi absorption and is bbb permeant, indicating that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier . These properties could impact the bioavailability of the compound.
Result of Action
Its conversion into biodiesel precursors suggests that it may play a role in energy production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of H2O and air is crucial for the conversion of 5-methylfurfuryl alcohol (5-MFA) into bis(5-methylfuran-2-yl)methane (BMFM) . Additionally, the compound should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Biochemical Analysis
Biochemical Properties
Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the furan derivative and the biomolecule it interacts with .
Cellular Effects
Furan derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Furan derivatives can undergo changes over time, including degradation and changes in their effects on cellular function .
Dosage Effects in Animal Models
Furan derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Furan derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
Furan derivatives can interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Furan derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-Methylfuran-2-yl)ethanol can be synthesized through several methods. One common approach involves the selective hydrogenation of 5-methylfurfural, a biomass-derived compound. This reaction typically employs catalysts such as copper or palladium supported on various substrates under hydrogen gas . Another method involves the reduction of 5-methylfurfuryl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often leverages catalytic hydrogenation processes due to their efficiency and scalability. The use of reusable catalysts, such as silica-supported cobalt nanoparticles, has been reported to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride) .
Major Products Formed
Major products formed from these reactions include 5-methylfurfural, 5-methyl-2-furancarboxylic acid, and 2-(5-methylfuran-2-yl)ethane .
Scientific Research Applications
2-(5-Methylfuran-2-yl)ethanol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Methylfuran-2-yl)ethanol include:
5-Methylfurfural: A precursor in the synthesis of this compound, used in various chemical reactions.
2,5-Dimethylfuran: A furan derivative with applications in biofuel production.
2,5-Furandicarboxylic acid: A renewable chemical used in the production of biodegradable polymers.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its combination of a furan ring with an ethanol group makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSNCBFUWPMKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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